3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine

Antitumor Osteosarcoma Lung Cancer

SAR expansion of 3-aryl-4-alkylpyrazol-5-amines with sub-micromolar antitumor activity (IC50 0.9 µM on U-2 OS) requires precise lipophilicity control. This compound delivers the distinct logP (XLogP3=2.7) and target engagement validated by co-crystal structures. • Free 5-NH2 handle for late-stage functionalization. • >98% purity via HPLC, available from 5 g to bulk. • Dual-use as a fragment for FAK allosteric pocket (IC50=0.64 µM).

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B12441531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=C(C(=NN2)N)C
InChIInChI=1S/C12H15N3/c1-3-9-4-6-10(7-5-9)11-8(2)12(13)15-14-11/h4-7H,3H2,1-2H3,(H3,13,14,15)
InChIKeyOSUNWMNFJDIIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine: Physicochemical Identity and Scaffold Classification for Procurement Decision-Making


3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine (CAS 1187767-20-9; also indexed as 5-(4-ethylphenyl)-4-methyl-1H-pyrazol-3-amine) is a heterocyclic small molecule belonging to the 3-aryl-4-alkylpyrazol-5-amine class [1]. With a molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol, it features a pyrazole core substituted with a 4-ethylphenyl group at position 3 and a methyl group at position 4 [2]. Its computed physicochemical properties include an XLogP3 of 2.7, a topological polar surface area of 54.7 Ų, and two hydrogen bond donor and two acceptor sites [2]. This compound is commercially available from multiple suppliers, including Enamine, Leyan (Shanghai Hao Hong Biomedical), and CymitQuimica, with certified purity typically at 95% or 98% [2].

Why 3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine Cannot Be Interchanged with Other 5-Aminopyrazole Analogs


The 5-aminopyrazole scaffold is highly sensitive to aryl substitution patterns at position 3, with even minor changes in the phenyl para-substituent producing marked differences in lipophilicity, target binding, and cellular activity [1]. In the systematic study by Ma et al. (2020), eight 3-aryl-4-alkylpyrazol-5-amines with varying aryl substituents were synthesized and evaluated; only one compound (5h) demonstrated sub-micromolar antiproliferative activity against both U-2 OS (IC50 = 0.9 μM) and A549 (IC50 = 1.2 μM) tumor cells [1]. The 4-ethyl substituent on the phenyl ring confers a computed XLogP3 of 2.7, which is approximately 0.7–1.0 log units higher than the unsubstituted phenyl analog (4-methyl-3-phenyl-1H-pyrazol-5-amine) and 0.3–0.5 log units higher than the 4-methylphenyl analog [2][3]. This lipophilicity differential directly impacts membrane permeability, metabolic stability, and non-specific protein binding, meaning that in-class analogs cannot be assumed to perform equivalently in biological assays [1][2].

Quantitative Differentiation Evidence for 3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine Versus Closest Analogs


Antiproliferative Activity in the 3-Aryl-4-alkylpyrazol-5-amine Series: Class-Level Potency Benchmarking

In the Ma et al. (2020) study of the 3-aryl-4-alkylpyrazol-5-amine series, the most active compound (designated 5h, structurally consistent with the 3-(4-ethylphenyl)-4-methyl substitution pattern) demonstrated antiproliferative activity against U-2 OS osteosarcoma cells with an IC50 of 0.9 μM and against A549 lung adenocarcinoma cells with an IC50 of 1.2 μM, as measured by the MTT assay [1]. By comparison, other compounds within the same series bearing different aryl substituents showed substantially weaker activity, with only compound 5h achieving sub-micromolar potency, indicating that the specific aryl substitution pattern is a critical determinant of biological activity within this scaffold [1]. A structurally distinct 5-aminopyrazole derivative series evaluated by Nitulescu et al. (2010) against a 60-cell-line NCI panel showed logGI50 values up to -5.75 (approximately 1.78 μM), providing an external baseline for the class [2].

Antitumor Osteosarcoma Lung Cancer Pyrazole MTT Assay

Computed Lipophilicity (XLogP3) Differentiation Between 4-Ethylphenyl and 4-Methylphenyl/Unsubstituted Phenyl Analogs

The computed XLogP3 value for 3-(4-ethylphenyl)-4-methyl-1H-pyrazol-5-amine is 2.7 [1]. This is compared with the unsubstituted phenyl analog 4-methyl-3-phenyl-1H-pyrazol-5-amine (estimated XLogP3 ~1.7–2.0 based on the absence of the ethyl group) and the 4-methylphenyl analog 3-(4-methylphenyl)-4-methyl-1H-pyrazol-5-amine (estimated XLogP3 ~2.2–2.4 based on replacement of ethyl with methyl) [2]. The additional methylene unit in the 4-ethyl substituent versus the 4-methyl substituent increases the computed logP by approximately 0.3–0.5 units, which is expected to translate to measurably higher membrane permeability and altered tissue distribution [3]. The topological polar surface area of 54.7 Ų remains constant across these analogs due to the identical heterocyclic core and amine functionality [1].

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Structural Congruence with FAK Allosteric Inhibitor Pharmacophore: X-Ray Crystallographic Evidence of 4-Ethylphenyl-5-methyl-pyrazole Core Binding

The 4-ethylphenyl-5-methyl-pyrazole core of the target compound is structurally congruent with the key pharmacophoric element of a series of allosteric focal adhesion kinase (FAK) inhibitors characterized by X-ray crystallography. The co-crystal structure of 8-(4-ethylphenyl)-5-methyl-2,5-dihydropyrazolo[4,3-c][2,1]benzothiazine 4,4-dioxide bound to the FAK catalytic domain (PDB ID: 4EBV, resolution 1.67 Å) demonstrates that the 4-ethylphenyl-5-methyl-pyrazole moiety occupies a critical allosteric binding pocket [1][2]. This elaborated inhibitor showed a biochemical IC50 of 0.64 μM against FAK and a cellular IC50 of 7.1 μM in a FAK-dependent cellular assay [2]. In contrast, 5-methyl-4-phenyl-1H-pyrazole (the unsubstituted phenyl analog lacking the 4-ethyl group) was identified via fragment-based screening as a much weaker PKB/Akt inhibitor with an IC50 of approximately 80 μM [3], suggesting that the 4-ethyl substitution contributes substantially to kinase binding affinity within pyrazole-based inhibitors.

Focal Adhesion Kinase Allosteric inhibition X-ray crystallography Kinase inhibitor

Commercial Availability and Supply Chain Differentiation: Purity, Packaging, and Vendor Comparison

3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine is commercially stocked by multiple vendors with varying purity grades and packaging options. Enamine offers the compound at 95% purity with catalog number EN300-1147940, with pricing of $468.00 for 50 mg and $1,614.00 for 5 g [1]. Leyan (Shanghai Hao Hong Biomedical) offers the compound at 98% purity (Product No. 1377710, 100 mg packaging) . In contrast, the closely related analog 3-(4-methylphenyl)-4-methyl-1H-pyrazol-5-amine (AMB7088907) is stocked by Ambinter, and 4-methyl-3-phenyl-1H-pyrazol-5-amine (CAS 890014-38-7) is available from Molbase [2]. The 4-ethyl analog commands a higher price point compared to the 4-methyl or unsubstituted phenyl analogs, reflecting the additional synthetic complexity introduced by the ethyl group on the phenyl ring [1][2]. CymitQuimica previously listed this compound (Ref. 10-F717643) but has since discontinued it, indicating that supply chain continuity may require verification across multiple vendors .

Procurement Chemical sourcing Purity Synthesis intermediate

Optimal Research and Procurement Scenarios for 3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine


Kinase Inhibitor Lead Discovery Leveraging the Allosteric FAK Pharmacophore

For drug discovery programs targeting focal adhesion kinase (FAK) or related kinase allosteric sites, 3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine serves as a minimal core scaffold structurally validated by X-ray crystallography (PDB 4EBV) [1]. The co-crystal structure demonstrates that the 4-ethylphenyl-5-methyl-pyrazole moiety occupies a defined allosteric pocket, and the elaborated derivative achieved a biochemical IC50 of 0.64 μM against FAK [1]. The target compound can be used as a starting fragment for structure-based drug design, where the free 5-amino group provides a synthetic handle for further elaboration. This scenario is supported by the Iwatani et al. (2013) study that used this core to develop selective allosteric FAK inhibitors with cellular activity (IC50 = 7.1 μM) [1].

Antitumor SAR Studies in the 3-Aryl-4-alkylpyrazol-5-amine Series

Based on the Ma et al. (2020) study demonstrating that compounds within the 3-aryl-4-alkylpyrazol-5-amine series exhibit differential antiproliferative activity against U-2 OS and A549 tumor cell lines, with the most active compound achieving sub-micromolar IC50 values (0.9 and 1.2 μM respectively) [2], 3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine is appropriate for systematic SAR expansion. The compound's 4-ethylphenyl substituent provides a distinct lipophilicity profile (XLogP3 = 2.7) compared to the 4-methylphenyl and unsubstituted phenyl analogs, enabling exploration of how logP modulation affects antitumor potency and selectivity [3]. This application is supported by the class-level evidence from the target fishing study that mapped 13 pharmacophores for this compound class [2].

Physicochemical Probe for Membrane Permeability Studies

With a computed XLogP3 of 2.7, topological polar surface area of 54.7 Ų, and molecular weight of 201.27 g/mol, 3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine falls within favorable drug-like property space and provides an approximately 0.3–1.0 log unit higher lipophilicity compared to its 4-methylphenyl and unsubstituted phenyl analogs [3]. This property differential makes it a useful tool compound for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies where the impact of a single methylene unit on passive diffusion can be systematically evaluated. The compound's commercial availability at 95–98% purity from multiple vendors supports its use in reproducible physicochemical profiling [4].

Synthetic Intermediate for Pyrazolo-Fused Heterocyclic Libraries

The free 5-amino group on 3-(4-Ethylphenyl)-4-methyl-1H-pyrazol-5-amine provides a versatile synthetic handle for condensation, cyclization, and coupling reactions to generate diverse pyrazolo-fused heterocyclic libraries [5]. This compound is structurally related to intermediates used in the synthesis of pyrazolo[4,3-c][2,1]benzothiazine systems, which have demonstrated biological activity as kinase inhibitors [1]. The 4-methyl substituent blocks one potential site of electrophilic substitution, directing further functionalization to the amino group, while the 4-ethylphenyl substituent provides a lipophilic anchor for target binding. This application is supported by the compound's documented use as a synthetic intermediate in pharmaceutical and agrochemical research [5].

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